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Methyl 2-methylpent-4-enoate

Cat. No.: B14716360
CAS No.: 20459-96-5
M. Wt: 128.17 g/mol
InChI Key: PCDWJNVETVCPSE-UHFFFAOYSA-N
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Description

Significance and Research Context of Branched Unsaturated Esters

Branched unsaturated esters are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of complex molecules. Their importance stems from the presence of multiple functional groups—an ester, a carbon-carbon double bond, and a branching point—which allow for a variety of chemical transformations. These motifs are found in numerous natural products and pharmacologically active compounds.

Research in this area often focuses on the development of stereoselective methods for the synthesis of these esters, as the spatial arrangement of the atoms can have a profound impact on the biological activity of the final product. For instance, the parent acid of the title compound, (R)-2-methylpent-4-enoic acid, is a key chiral building block in the synthesis of Sacubitril, a component of the heart failure medication Entresto. wikipedia.org This highlights the significance of the α-methyl-γ,δ-unsaturated scaffold in medicinal chemistry. Furthermore, related alkyl esters of 2-methyl-4-pentenoic acid are utilized as flavoring agents in the food and fragrance industries, demonstrating the broader applicability of this class of compounds. google.comthegoodscentscompany.com

Overview of Structural Features and Reactivity Potential in Organic Synthesis

The structure of Methyl 2-methylpent-4-enoate (see Table 1 for chemical properties) is characterized by a five-carbon chain with a methyl ester at one end, a methyl group at the second carbon (the α-position), and a terminal double bond between the fourth and fifth carbons (the γ,δ-position). This arrangement of functional groups provides a rich platform for a variety of synthetic transformations.

The ester functionality can undergo typical reactions such as hydrolysis, transesterification, and reduction. The terminal double bond is amenable to a wide range of addition reactions, including hydrogenation, halogenation, and epoxidation. The presence of the α-methyl group introduces a chiral center if the synthesis is performed enantioselectively, and it can influence the stereochemical outcome of reactions at adjacent positions. The combination of these features makes this compound a versatile precursor for the construction of more complex molecular architectures.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-methylpent-4-enoic acid, with methanol (B129727).

Reaction Conditions:

This esterification is typically carried out under acidic conditions. Common catalysts include mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is generally performed by refluxing the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. For example, a molar ratio of 1:5 of the acid to methanol with a catalytic amount of sulfuric acid (1-2% v/v) at a temperature of 65-70°C for several hours can achieve high conversion rates. Milder acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be employed to minimize potential side reactions.

Workup and Purification:

Following the reaction, the mixture is typically neutralized with a weak base, such as a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is subsequently dried over an anhydrous salt, for instance, sodium sulfate, and the solvent is removed under reduced pressure. Final purification of this compound can be achieved through fractional distillation or column chromatography.

An alternative conceptual approach to the carbon skeleton of α-methyl-γ,δ-unsaturated esters involves the Claisen rearrangement, a powerful -sigmatropic rearrangement. While not a direct synthesis of the methyl ester, the Johnson-Claisen and Ireland-Claisen rearrangements are prominent methods for creating the α-methyl-γ,δ-unsaturated ester scaffold. These reactions typically involve the rearrangement of an allylic alcohol derivative to form the desired ester with high stereocontrol.

Chemical Properties and Data

Below are tables detailing the chemical identifiers and physical properties of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 20459-96-5
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
IUPAC Name This compound
Canonical SMILES CC(CC=C)C(=O)OC
InChI Key PCDWJNVETVCPSE-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValue
Boiling Point ~150–155 °C at 760 mmHg (estimated)
Physical State Liquid (at standard conditions)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B14716360 Methyl 2-methylpent-4-enoate CAS No. 20459-96-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20459-96-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl 2-methylpent-4-enoate

InChI

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h4,6H,1,5H2,2-3H3

InChI Key

PCDWJNVETVCPSE-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)C(=O)OC

Origin of Product

United States

Stereochemical Aspects and Configurational Analysis of Methyl 2 Methylpent 4 Enoate

Elucidation of Chiral Centers and Enantiomeric Forms

Methyl 2-methylpent-4-enoate possesses a single chiral center at the second carbon atom (C2) of the pentenoate backbone. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an allyl group (–CH2CH=CH2), and a methoxycarbonyl group (–COOCH3). The presence of this stereocenter means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomeric forms:

(R)-Methyl 2-methylpent-4-enoate

(S)-Methyl 2-methylpent-4-enoate

These enantiomers are identical in their chemical formula and connectivity but differ in the three-dimensional arrangement of the groups around the chiral carbon. This difference in spatial orientation can lead to significant variations in their biological activity and chemical reactivity, particularly in chiral environments.

Table 1: Enantiomeric Forms of this compound

EnantiomerConfiguration at C2
(R)-Methyl 2-methylpent-4-enoateRectus (Right-handed)
(S)-Methyl 2-methylpent-4-enoateSinister (Left-handed)

Methodologies for Absolute and Relative Configuration Determination

The determination of the absolute and relative configuration of a chiral molecule like this compound is crucial for its characterization and application. While specific studies on this exact ester are not extensively documented in publicly available literature, established methodologies for similar chiral molecules can be applied.

Spectroscopic and Chiroptical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the structure of the molecule, the use of chiral resolving agents or chiral solvating agents can induce diastereomeric environments for the enantiomers, leading to distinguishable signals in the NMR spectrum. This allows for the determination of enantiomeric purity.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are powerful for determining the absolute configuration of chiral molecules in solution. nih.govrsc.org By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration of the sample can be unambiguously assigned. nih.gov

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. chiralpedia.comcsfarmacie.czuma.es A stationary phase containing a chiral selector is employed, which interacts differently with each enantiomer, leading to different retention times and thus their separation. chiralpedia.comcsfarmacie.cz The elution order can sometimes be correlated with the absolute configuration, especially when authenticated reference standards are available.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate the enantiomers of volatile compounds like this compound. gcms.cz This method is particularly useful for determining the enantiomeric excess of a sample.

Chemical Correlation:

The absolute configuration of this compound can be established by chemically relating it to a compound of known absolute configuration. For instance, the enantiomerically pure ester can be synthesized from or hydrolyzed to (R)- or (S)-2-methylpent-4-enoic acid, whose absolute configurations are known. wikipedia.org

Diastereoselective and Enantioselective Considerations in Synthesis

The synthesis of a single enantiomer of this compound requires a stereoselective approach to control the formation of the chiral center at C2.

Enantioselective Synthesis:

A prominent strategy for achieving enantiomerically pure forms of the parent carboxylic acid, 2-methylpent-4-enoic acid, involves the use of chiral auxiliaries. The Evans asymmetric alkylation is a well-established method for this purpose. wikipedia.org

The synthesis of (R)-2-methylpent-4-enoic acid can be achieved through the following steps:

Acylation of a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride.

Deprotonation to form a chiral enolate, followed by alkylation with allyl iodide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Cleavage of the auxiliary to yield the desired (R)-2-methylpent-4-enoic acid with high enantiomeric purity. wikipedia.org

Subsequent esterification of the enantiomerically pure carboxylic acid with methanol (B129727) would yield the corresponding enantiomer of this compound.

Table 2: Key Reagents in the Enantioselective Synthesis of (R)-2-Methylpent-4-enoic Acid

ReagentRole
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneChiral Auxiliary
Propionyl chlorideAcylating Agent
Allyl iodideAlkylating Agent
MethanolEsterifying Agent

Diastereoselective Considerations:

While this compound itself does not have diastereomers, diastereoselective reactions can be employed in its synthesis if other chiral centers are present in the starting materials or are introduced during the reaction sequence. For instance, if a chiral alcohol is used for the esterification of racemic 2-methylpent-4-enoic acid, a mixture of diastereomeric esters would be formed. These diastereomers could then potentially be separated using standard chromatographic techniques like column chromatography or HPLC.

Synthetic Methodologies for Methyl 2 Methylpent 4 Enoate and Its Analogues

Classical Synthetic Approaches

Classical methods for synthesizing methyl 2-methylpent-4-enoate primarily involve well-established reactions such as esterification and functional group interconversions.

Esterification Strategies

Esterification represents a direct and fundamental approach to the synthesis of this compound. This involves the reaction of 2-methylpent-4-enoic acid with methanol (B129727), typically in the presence of an acid catalyst. The related compound, 2-methyl-4-pentenoic acid, is a known precursor in various synthetic pathways. nih.govmedchemexpress.com

A general representation of this esterification is:

HOOC-CH(CH₃)-CH₂-CH=CH₂ + CH₃OH ⇌ H₃COOC-CH(CH₃)-CH₂-CH=CH₂ + H₂O

The efficiency of this equilibrium-driven reaction can be enhanced by removing water as it is formed.

Another example is the synthesis of ethyl 2-methyl-4-pentenoate, an analog of this compound. This process involves the reaction of triethyl orthopropionate with allyl alcohol in the presence of phosphoric acid. The reaction is carried out in an autoclave, and after neutralization with sodium bicarbonate, the product is isolated by fractional distillation with a reported yield of 73.5%. prepchem.com

Functional Group Interconversion Routes

Functional group interconversion (FGI) offers alternative pathways to this compound by transforming molecules with different functionalities into the desired ester. ub.edufiveable.mesolubilityofthings.com This approach is a cornerstone of organic synthesis, allowing for strategic manipulation of molecular structures. ub.edufiveable.me

One potential FGI route could involve the conversion of a suitable precursor, such as an alcohol or an alkyl halide, into the target ester. For instance, a compound like 2-methylpent-4-en-1-ol could be oxidized to the corresponding carboxylic acid and then esterified. Alternatively, a halide such as 1-bromo-2-methylpent-4-ene could be converted to a Grignard reagent, which is then carboxylated and subsequently esterified.

These interconversions often involve nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. solubilityofthings.com The choice of reagents and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions.

Stereoselective Synthesis of this compound

The presence of a chiral center at the C2 position of this compound means that it can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for applications in fields like pharmaceuticals and agrochemicals.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comyork.ac.uk Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comyork.ac.uk

A well-established method for the asymmetric synthesis of α-alkylated carboxylic acids, which can be precursors to their esters, involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org In this approach, the chiral auxiliary is first acylated with a suitable acyl chloride. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. researchgate.net Finally, cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid, which can then be esterified to the methyl ester. wikipedia.org

For example, the synthesis of (R)-2-methylpent-4-enoic acid can be achieved using an oxazolidinone derivative. wikipedia.org The process involves:

Acylation of the oxazolidinone.

Addition of a pentene group via enolate alkylation.

Cleavage of the auxiliary to yield the desired acid. wikipedia.org

Table 1: Key Reagents in Chiral Auxiliary-Mediated Synthesis of (R)-2-methylpent-4-enoic acid

Step Reagent Purpose
Acylation Triethylamine, DMAP Base and acyl carrier catalyst
Enolate Formation Sodium bis(trimethylsilyl)amide Base
Alkylation Allyl iodide Pentene donor
Auxiliary Cleavage LiOH, H₂O₂ Cleavage of the oxazolidinone

This interactive table summarizes the reagents used in a typical chiral auxiliary-based synthesis of the precursor to this compound.

Asymmetric Catalysis for Enantioselective Access

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com This approach is highly sought after in both academic and industrial settings due to its efficiency and atom economy.

For the synthesis of chiral esters like this compound, various catalytic methods can be envisioned. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could establish the chiral center. Rhodium-catalyzed asymmetric hydrogenation of β'-methylene conjugated enones has been shown to be an effective method for producing enantioenriched β'-methyl unsaturated enones. nih.gov

Another approach is the catalytic asymmetric alkylation of enolates. mdpi.com This can be achieved using phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts to control the stereochemistry of the alkylation step. mdpi.com

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral compounds. google.com Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

For the preparation of enantiomerically enriched this compound, a lipase-catalyzed kinetic resolution of the corresponding racemic ester or its precursor acid could be employed. In a kinetic resolution, one enantiomer reacts faster with the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Recent advancements in the field of biocatalysis include the engineering of methyltransferases for asymmetric alkylation reactions. nih.gov Such enzymes could potentially be tailored to catalyze the direct methylation of a suitable precursor to afford enantiopure this compound. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has also been successfully used to prepare other chiral ketones, demonstrating the potential of this approach. mdpi.com

Advanced Synthetic Techniques

Olefin metathesis has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. rsc.orgbeilstein-journals.orgwikipedia.orgorgsyn.org This catalytic reaction, which involves the redistribution of alkene fragments, has been successfully applied to the synthesis of complex molecules, including those with the pentenoate framework. rsc.orgbeilstein-journals.org Cross-metathesis (CM), an intermolecular variation of this reaction, is particularly relevant for the construction of this compound and its analogues. orgsyn.org

The general strategy for synthesizing a pentenoate scaffold via cross-metathesis involves the reaction of a terminal alkene with an α,β-unsaturated ester, such as methyl acrylate (B77674), in the presence of a suitable catalyst. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are often employed due to their high activity and functional group tolerance. beilstein-journals.orgwikipedia.org

A relevant example is the cross-metathesis of the acyclic monoterpene cis-3-methylpent-2-ene with diethyl maleate, which yields ethyl 3-methylpent-2-enoate, a structural analogue of the target compound. researchgate.net This reaction demonstrates the feasibility of using substituted alkenes in cross-metathesis to generate branched unsaturated esters. The reaction achieved a high selectivity of 63% for the desired cross-metathesis products. researchgate.net

Similarly, the cross-metathesis of unsaturated fatty acid methyl esters with methyl acrylate has been demonstrated, showcasing the utility of this method for creating α,β-unsaturated ester functionalities from readily available starting materials. researchgate.netrsc.org For the specific synthesis of this compound, a hypothetical cross-metathesis reaction could be envisioned between 3-methyl-1-butene (B165623) and methyl acrylate. This reaction would directly form the desired carbon skeleton and install the ester functionality in a single step.

CatalystOlefin 1Olefin 2ProductYield (%)Reference
Grubbs-type Ru catalystcis-3-Methylpent-2-eneDiethyl maleateEthyl 3-methylpent-2-enoate63 researchgate.net
Hoveyda-Grubbs 2nd Gen.Unsaturated Fatty Acid Methyl EsterMethyl Acrylateα,β-Unsaturated Ester- researchgate.netrsc.org
Hoveyda-Grubbs 2nd Gen.IsoeugenolCrotonaldehydeConiferyl aldehyde~100 nih.gov

Table 1: Examples of Cross-Metathesis Reactions for the Synthesis of Unsaturated Esters and Analogues.

The efficiency and selectivity of the cross-metathesis reaction can be influenced by several factors, including the choice of catalyst, the nature of the substrates, and the reaction conditions. The development of more active and selective catalysts continues to expand the scope and applicability of this powerful synthetic methodology.

Tandem reactions, also known as cascade or domino reactions, offer a highly efficient approach to molecular synthesis by combining multiple bond-forming events in a single operation without the isolation of intermediates. This strategy adheres to the principles of atom and step economy, minimizing waste and resource consumption.

A plausible tandem reaction for the synthesis of this compound could involve a conjugate addition-elimination sequence. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a well-established method for carbon-carbon bond formation. rsc.org For the synthesis of the target molecule, a cuprate (B13416276) reagent, such as lithium dimethylcuprate, could be added to a suitable β-substituted α,β-unsaturated ester. The subsequent elimination of a leaving group would then generate the desired α,β-unsaturated product.

While a specific tandem reaction for the direct synthesis of this compound is not extensively documented in the literature, the principles of conjugate addition are well-established for the synthesis of related α,β-unsaturated esters. beilstein-journals.orgresearchgate.net The diastereoselective conjugate addition of amines to α,β-unsaturated esters mediated by lithium perchlorate (B79767) has been reported to proceed in excellent yields. researchgate.net

A hypothetical tandem sequence for this compound could start with a Michael addition of an appropriate nucleophile to an acrylate derivative, followed by an in-situ trapping of the resulting enolate and subsequent transformation to introduce the 2-methyl and 4-pentenoyl moieties. The development of such a tandem process would represent a significant advancement in the efficient synthesis of this compound.

Radical reactions and photoredox catalysis have gained prominence as powerful tools for the formation of carbon-carbon bonds under mild conditions. princeton.eduacs.orgrsc.org These methods often offer unique reactivity and selectivity profiles compared to traditional ionic pathways.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has enabled a wide range of transformations, including the functionalization of C-H bonds. rsc.orgprinceton.eduacs.org A notable example is the direct cross-coupling between unactivated C(sp³)-H bonds and chloroformates, facilitated by nickel and photoredox catalysis, to afford esters. princeton.edu This methodology highlights the potential for forming ester functionalities directly from hydrocarbon feedstocks.

While a direct application of photoredox catalysis for the synthesis of this compound has not been explicitly reported, one could envision a strategy involving the radical addition to an appropriately designed precursor. For instance, a radical species could be generated and added to an α,β-unsaturated ester in a Giese-type reaction. The reductive addition of carbon-centered radicals to electron-deficient olefins is a known method for C-C bond construction. rsc.org

The synthesis of a related compound, methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate, involves a step that proceeds via a radical intermediate, suggesting the feasibility of radical-mediated pathways for the construction of similar scaffolds. orgsyn.org The development of a photoredox-catalyzed or a more general radical-based synthesis of this compound would provide a novel and potentially more sustainable route to this compound.

Catalysis TypeReactant 1Reactant 2Key TransformationReference
Ni-PhotoredoxUnactivated C(sp³)-HChloroformateC-C bond formation to yield esters princeton.edu
PhotoredoxArene/AlkeneRadical PrecursorC(sp²)-C bond formation acs.org
RadicalAlkyl Halideα,β-Unsaturated EsterGiese-type radical addition rsc.org

Table 2: Overview of Radical and Photoredox Catalysis for C-C Bond Formation Relevant to Ester Synthesis.

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and the utilization of renewable feedstocks.

In the context of synthesizing this compound, several green chemistry principles can be applied. A key aspect is the use of starting materials derived from renewable resources. For instance, the synthesis of ethyl 2-methyl-4-pentenoate, a close analogue, has been achieved from isoeugenol, a natural product obtained from clove oil. nih.gov This approach exemplifies the seventh principle of green chemistry, which encourages the use of renewable feedstocks.

Another important principle is the use of catalytic reactions, which are inherently more atom-economical and generate less waste than stoichiometric reactions. The use of olefin metathesis, as discussed in section 3.3.1, is a prime example of a catalytic method that can be applied to the synthesis of the target molecule.

Furthermore, the choice of solvents and reagents plays a crucial role in the environmental impact of a synthesis. The development of synthetic routes that utilize greener solvents or even solvent-free conditions is a key goal of green chemistry. For example, a nearly quantitative conversion in a cross-metathesis reaction was achieved at ambient temperature without a solvent. nih.gov

The twelve principles of green chemistry provide a comprehensive guide for developing more sustainable synthetic routes to this compound and other chemical compounds. By incorporating these principles into the design of synthetic strategies, chemists can contribute to a more sustainable chemical industry.

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methylpent 4 Enoate

Mechanistic Pathways of Key Synthetic Reactions

The synthesis of methyl 2-methylpent-4-enoate and its derivatives can be achieved through several mechanistic pathways. One notable method involves the Baylis-Hillman reaction. orgsyn.org In a related synthesis, isobutyraldehyde (B47883) reacts with methyl acrylate (B77674) in the presence of a catalyst like 3-hydroxyquinuclidine to form methyl 3-hydroxy-4-methyl-2-methylenepentanoate. orgsyn.org This product can then undergo further transformations.

Another synthetic approach involves the use of a chiral auxiliary, such as an oxazolidinone derivative, to achieve stereoselectivity. wikipedia.org This method, popularized by David Evans, involves three main steps:

Acylation of the oxazolidinone. wikipedia.org

Addition of a pentene group via enolate formation using a strong base like sodium bis(trimethylsilyl)amide and an allyl halide. wikipedia.org

Cleavage of the auxiliary to yield the desired chiral acid, which can then be esterified to the methyl ester. wikipedia.org

The Swern oxidation provides a pathway to synthesize the related aldehyde, 2-methyl-pent-4-enal, from 2-methylpent-4-en-1-ol. chemicalbook.com This involves the use of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base such as triethylamine. chemicalbook.com

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The terminal alkene of this compound is susceptible to electrophilic addition reactions. In these reactions, the π electrons of the double bond act as a nucleophile, attacking an electrophile. libretexts.org For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. libretexts.orgyoutube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. youtube.comlibretexts.org The subsequent attack by the halide ion on the carbocation yields the final product. libretexts.org The reaction with HBr, for example, would be expected to yield methyl 5-bromo-2-methylpentanoate.

The alkene can also undergo hydration in the presence of a strong acid catalyst, leading to the formation of an alcohol. libretexts.org

Nucleophilic addition reactions primarily target the carbonyl carbon of the ester group. However, under certain conditions, nucleophiles can also add to the double bond in a Michael (1,4-addition) fashion, especially with soft nucleophiles.

Pericyclic Reactions and Cycloaddition Chemistry

The alkene functionality in this compound allows it to participate in pericyclic reactions, most notably cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. youtube.comresearchgate.net In this reaction, this compound can act as the dienophile, reacting with a conjugated diene. The reaction is typically concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com The stereochemistry of the dienophile is retained in the product.

1,3-Dipolar cycloadditions are another class of pericyclic reactions where the alkene can react with a 1,3-dipole, such as an ozone molecule in ozonolysis, to form a five-membered ring.

Rearrangement Reactions Involving the Pentenoate Framework

The pentenoate framework can undergo various rearrangement reactions, often acid-catalyzed, which can lead to the formation of more stable carbocation intermediates. wiley-vch.de For example, a 1,2-hydride or 1,2-alkyl shift can occur if a more stable carbocation can be formed at an adjacent carbon. youtube.com While specific examples for this compound are not prevalent in the provided search results, the general principles of carbocation rearrangements would apply. For instance, if a reaction generates a secondary carbocation, it could potentially rearrange to a more stable tertiary carbocation if the structure allows. youtube.com

Derivatization and Functionalization Strategies

The two primary functional groups of this compound, the ester and the terminal alkene, offer numerous opportunities for derivatization and functionalization.

The ester group can be readily modified through several standard organic transformations.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-methylpent-4-enoic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, 2-methylpent-4-en-1-ol. youtube.com

Grignard Reaction: Reaction with Grignard reagents (RMgX) will lead to the addition of two equivalents of the R group to the carbonyl carbon, forming a tertiary alcohol after an acidic workup. youtube.com

The terminal alkene is a versatile handle for a wide array of chemical transformations.

Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), will reduce the double bond to an alkane, yielding methyl 2-methylpentanoate.

Halogenation: The addition of halogens like Br2 or Cl2 across the double bond results in the formation of a dihalide.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Reductive workup (e.g., with dimethyl sulfide) would yield an aldehyde and formaldehyde, while oxidative workup would produce a carboxylic acid and carbon dioxide.

Hydroboration-Oxidation: This two-step process provides a method for the anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol, methyl 5-hydroxy-2-methylpentanoate.

Polymerization: Under appropriate conditions, the terminal alkene can undergo polymerization.

Reactions at the Alpha-Carbon and Adjacent Stereocenters

The acidity of the proton at the alpha-carbon of this compound enables a range of chemical transformations. This reactivity is centered around the formation of an enolate intermediate, which can then react with various electrophiles. The stereochemical outcome of these reactions is a key consideration, given the existing chiral center at C2 and the potential to create new stereocenters.

Enolate Formation and Alkylation

The deprotonation of the alpha-carbon of an ester by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. This enolate can then undergo SN2 reactions with alkyl halides, a process known as enolate alkylation, to form a new carbon-carbon bond at the alpha-position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, though for this compound, only one alpha-proton is available for abstraction.

The stereochemical course of the alkylation of the enolate derived from this compound is a critical aspect. The approach of the electrophile to the planar enolate can occur from two faces, potentially leading to a mixture of diastereomers. The stereocontrol of this step is often influenced by the existing stereocenter at C2 and the geometry of the enolate.

Diastereoselective Reactions

While specific studies on the diastereoselective alkylation of this compound are not extensively documented in publicly available literature, general principles of diastereoselection in the alkylation of chiral enolates can be applied. The chiral center at C2 can direct the incoming electrophile to one face of the enolate, leading to a preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection.

For analogous systems, such as the alkylation of chiral N-acyl oxazolidinones, excellent diastereoselectivity has been achieved. scispace.com In these cases, the chiral auxiliary directs the alkylation to a specific face of the enolate. scispace.com Similarly, in conjugate additions to chiral α,β-unsaturated esters, the existing stereocenter can exert a modest level of stereocontrol. rsc.org

Asymmetric Synthesis

For the synthesis of enantiomerically enriched products, asymmetric catalysis is often employed. In the context of reactions at the alpha-carbon, this can involve the use of chiral catalysts that differentiate between the two faces of the enolate or a prochiral substrate.

Research on related γ,δ-unsaturated systems has demonstrated the utility of asymmetric catalysis. For instance, the asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters has been achieved with high enantioselectivity using chiral iridium catalysts. rsc.org This process proceeds via dynamic kinetic resolution, where the catalyst selectively reacts with one enantiomer of the rapidly equilibrating substrate. rsc.org Furthermore, asymmetric allylic alkylation of β-ketoesters has been successfully carried out using nickel/diphosphine catalysts to construct quaternary chiral centers. rsc.org

The following table summarizes selected stereoselective reactions on analogous unsaturated ester systems, providing insight into the potential methodologies applicable to this compound.

Reaction TypeSubstrate TypeCatalyst/ReagentKey Findings
Asymmetric Allylic Alkylationβ-Ketoesters[Ni(cod)₂]/(S)-H₈-BINAPHigh yield and enantioselectivity for the formation of quaternary chiral centers. rsc.org
Diastereoselective AlkylationChiral N-acyl oxazolidinonesTitanium(IV) enolates with tert-butyl perestersExcellent diastereoselectivity in the introduction of secondary or tertiary alkyl groups. scispace.com
Asymmetric HydrogenationRacemic exocyclic γ,δ-unsaturated β-ketoestersChiral Iridium-SpiroPAP catalystsHigh yields and excellent enantioselectivities (87 to >99% ee) and cis-selectivities. rsc.org
Double Diastereoselective Conjugate AdditionHomochiral α,β-unsaturated estersHomochiral lithium amidesHigh diastereoselectivity, influenced by the stereochemistry of both the substrate and the reagent. rsc.org

These examples highlight the sophisticated strategies available for controlling stereochemistry in reactions involving enolates of unsaturated esters. While direct experimental data for this compound is limited, these analogous studies provide a strong foundation for predicting its reactivity and for the design of synthetic routes to stereochemically defined products.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon and hydrogen atom environments within a molecule.

Proton (¹H) NMR spectroscopy of methyl 2-methylpent-4-enoate reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide crucial information about the electronic environment, the number of neighboring protons, and the number of protons in a given set, respectively.

Based on the structure of this compound, the following proton signals are expected. The data presented here are predicted based on known values for similar structures, such as ethyl 2-methylpent-4-enoate. nih.gov

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2~2.5 - 2.7Quintet~7.5
H-3' (CH₃)~1.1 - 1.2Doublet~7.5
H-4~2.2 - 2.4Quartet~7.0
H-5~5.0 - 5.2Multiplet
H-5'~5.7 - 5.9Multiplet
OCH₃~3.7Singlet

Disclaimer: The data in this table is predicted and may vary from experimentally determined values.

The proton at the C-2 position is expected to appear as a quintet due to coupling with the adjacent methyl group protons (H-3') and the methylene (B1212753) protons at C-4. The methyl protons at C-3' would be a doublet, coupling with the single proton at C-2. The methylene protons at C-4 are diastereotopic and would likely present as a complex multiplet, coupling with the proton at C-2 and the terminal vinyl protons. The terminal vinyl protons (H-5 and H-5') will show complex splitting patterns due to geminal, cis, and trans couplings with each other and with the C-4 protons. The methyl ester protons (OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~176
C-2~40
C-3' (CH₃)~17
C-4~38
C-5~116
C-6~136
OCH₃~51

Disclaimer: The data in this table is predicted based on values for similar compounds and may differ from experimental data. nih.govchemicalbook.com

The carbonyl carbon (C-1) of the ester group is the most deshielded, appearing at the lowest field (~176 ppm). The olefinic carbons, C-5 and C-6, will appear in the range of ~116-136 ppm. The aliphatic carbons (C-2, C-3', C-4, and the OCH₃ carbon) will be found at higher fields (lower ppm values).

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For instance, a cross-peak between the signal for the H-2 proton and the H-3' methyl protons would confirm their adjacent relationship. Similarly, correlations would be observed between H-2 and the H-4 protons, and between the H-4 protons and the H-5/H-5' vinyl protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the carbon signal at ~40 ppm would show a cross-peak with the proton signal at ~2.6 ppm, confirming this as the C-2/H-2 pair. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, a correlation between the OCH₃ protons and the C-1 carbonyl carbon would confirm the ester functionality. youtube.com

The Nuclear Overhauser Effect (nOe) is a through-space interaction between nuclei that are in close spatial proximity. nOe-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the stereochemistry of a molecule. For a chiral molecule like this compound, NOESY could potentially be used to probe the preferred conformation around the chiral center at C-2 by observing nOe enhancements between the H-2 proton and other protons in the molecule. However, due to the conformational flexibility of the acyclic structure, the interpretation of nOe data can be complex.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₁₂O₂, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the formula. chemsrc.com

A common fragmentation pattern for esters in mass spectrometry involves the cleavage of the C-O bond of the ester and McLafferty rearrangement. hmdb.ca For this compound, one would expect to see characteristic fragments resulting from the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). The presence of the double bond can also influence the fragmentation pathways, potentially leading to allylic cleavage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities based on its boiling point and interactions with the chromatographic column. brjac.com.br The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into characteristic charged ions. csic.es

The resulting mass spectrum displays these fragments based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for structural elucidation. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 128, corresponding to its molecular weight. The fragmentation of esters often involves characteristic cleavages adjacent to the carbonyl group and the ester oxygen. libretexts.org Furthermore, as a branched alkane derivative, fragmentation can occur at the branching point. docbrown.info

Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire carbomethoxy group (-COOCH₃). libretexts.org Cleavage of the carbon-carbon bonds in the pentenyl chain also produces significant fragments. The most stable fragments, often corresponding to the most abundant peaks in the spectrum (the base peak), provide the most valuable information for identification. docbrown.infodocbrown.info

Table 1: Predicted GC-MS Fragmentation for this compound This table is based on general fragmentation principles for esters and branched alkenes.

m/z Value Proposed Fragment Ion Fragment Lost Significance
128[C₇H₁₂O₂]⁺-Molecular Ion ([M]⁺)
113[C₆H₉O₂]⁺-CH₃Loss of the C2 methyl group
97[C₇H₁₃O]⁺-OCH₃Loss of the methoxy group
87[C₄H₇O₂]⁺-C₃H₅Cleavage of the allyl group
69[C₅H₉]⁺-COOCH₃Loss of the carbomethoxy group
59[CH₃OCO]⁺-C₆H₉Carbomethoxy cation
41[C₃H₅]⁺-C₄H₇O₂Allyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. These absorption frequencies are characteristic of the types of bonds and functional groups within the molecule. libretexts.org

The IR spectrum of this compound exhibits distinct absorption bands that confirm its structure as an unsaturated ester. The most prominent peaks are indicative of the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C) of the alkene moiety. The presence of both sp² and sp³ hybridized C-H bonds also gives rise to characteristic stretching vibrations. researchgate.net

Key IR absorptions include:

A strong, sharp peak for the ester C=O stretch. researchgate.net

A medium-intensity peak for the alkene C=C stretch.

Peaks corresponding to the C-H stretching of both the alkene (=C-H) and alkane (C-H) parts of the molecule.

Strong peaks in the fingerprint region associated with the C-O stretching of the ester. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O)Stretch~1745 - 1735Strong
Alkene (C=C)Stretch~1645 - 1640Medium
Alkene C-H (=C-H)Stretch~3080 - 3010Medium
Alkane C-H (-C-H)Stretch~2980 - 2850Medium to Strong
Ester (C-O)Stretch~1300 - 1150Strong

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing X-rays onto a single crystal, which diffracts the beams into a specific pattern. This diffraction pattern is then mathematically analyzed to construct a detailed model of the electron density, revealing atomic positions, bond lengths, and bond angles with high precision.

This compound is a liquid at standard conditions, making it unsuitable for single-crystal X-ray analysis directly. However, the technique is invaluable for determining the solid-state structure of its crystalline derivatives. For a chiral molecule like this compound, converting it into a solid derivative (e.g., through reaction with a chiral acid or base to form a salt, or by creating a more complex solid derivative) would allow for the unambiguous determination of its absolute stereochemistry (R or S configuration).

While the principle is well-established, specific research findings detailing the X-ray crystallographic analysis of derivatives of this compound are not prominently available in surveyed literature. The successful application of this technique would require the synthesis of a stable, solid derivative that can be grown into a high-quality single crystal.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are fundamental for assessing the purity and, for chiral molecules, the enantiomeric composition of a sample.

Purity Assessment: The chemical purity of this compound is typically determined using gas chromatography with a flame ionization detector (GC-FID). In this method, a small sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. brjac.com.br Compounds separate based on their volatility and affinity for the column's stationary phase. The detector then generates a signal proportional to the amount of each compound as it elutes. Purity is calculated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Enantiomeric Excess (e.e.) Assessment: Since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers requires chiral chromatography. This can be performed using either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comgcms.cz

These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their separation into two distinct peaks. gcms.cz The enantiomeric excess (e.e.) is a measure of the purity of one enantiomer over the other and is calculated from the relative areas of the two peaks. Chiral GC often uses cyclodextrin-based stationary phases, while chiral HPLC may use polysaccharide-based phases. sigmaaldrich.comgcms.cz The selection of the specific chiral column and method conditions is crucial for achieving baseline separation. researchgate.net

Table 3: Chromatographic Methods for Analysis of this compound

Analytical Goal Technique Stationary Phase Principle Typical Detector Information Obtained
Chemical PurityGas Chromatography (GC)Non-polar or polar capillary columnFlame Ionization (FID)Percentage purity based on peak area
Enantiomeric ExcessChiral Gas Chromatography (GC)Chiral Stationary Phase (e.g., derivatized cyclodextrin)Flame Ionization (FID)Separation of enantiomers; calculation of e.e.
Enantiomeric ExcessChiral High-Performance Liquid Chromatography (HPLC)Chiral Stationary Phase (e.g., polysaccharide-based)UV-VisSeparation of enantiomers; calculation of e.e.

Computational Chemistry and Theoretical Studies of Methyl 2 Methylpent 4 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict various molecular properties, including optimized geometries, electronic energies, and reactivity descriptors. For a molecule like Methyl 2-methylpent-4-enoate, DFT calculations would typically be used to determine key parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate reactivity indices like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. However, specific DFT-calculated values for the electronic structure and reactivity of this compound are not available in published literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide insights into the conformational landscape of flexible molecules like this compound. The presence of rotatable single bonds in its structure suggests that it can adopt multiple conformations.

An MD simulation would allow for the exploration of these different conformational states and the determination of their relative energies and populations. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Despite the utility of this method, no specific studies employing molecular dynamics simulations for the conformational analysis of this compound have been found.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry, particularly methods like DFT, is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like this compound, theoretical studies could investigate various reactions, such as its synthesis or its participation in addition or polymerization reactions. Such studies would involve locating the transition state structures and calculating their energies to provide a detailed, step-by-step understanding of the reaction pathway. At present, there are no published computational studies detailing reaction mechanisms or transition state analyses specifically involving this compound.

Applications of Methyl 2 Methylpent 4 Enoate in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The enantiomerically pure forms of Methyl 2-methylpent-4-enoate are particularly sought after in the total synthesis of natural products, where precise control of stereochemistry is paramount. The chiral center and the reactive alkene functionality provide a scaffold that can be elaborated into complex molecular architectures.

A notable example is the utilization of (S)-Methyl 2-methylpent-4-enoate in the total synthesis of members of the amphidinolide family of natural products. Specifically, in the synthesis of Amphidinolide T4, a potent cytotoxic macrolide isolated from marine dinoflagellates, (S)-Methyl 2-methylpent-4-enoate serves as a key starting material. The synthesis commences with the conversion of the corresponding carboxylic acid, (S)-2-methylpent-4-enoic acid, to its methyl ester. This chiral fragment is then subjected to a series of reactions, including cross-metathesis, to construct the complex carbon skeleton of the natural product. The inherent chirality of the starting material is crucial for establishing the correct stereochemistry in the final molecule.

The synthesis of cyclopentenone isoprostanes, which are bioactive signaling molecules, also highlights the utility of this building block. The preparation of a key intermediate for these structures involves the synthesis of this compound from dimethyl 2-allyl-2-methylmalonate. google.com This intermediate is then further transformed through a series of reactions, including an intramolecular aldol (B89426) reaction, to construct the functionalized cyclopentenone core. google.com

A doctoral thesis by a researcher from the Università di Bologna details the preparation of this compound and refers to it as a versatile building block for the synthesis of enantioenriched substances. The work emphasizes the importance of such chiral precursors in developing efficient and scalable routes to complex molecules.

Table 1: Application of this compound in Natural Product Synthesis

Natural Product/Family Specific Intermediate Key Transformation(s) Reference
Amphidinolide T4 (S)-Methyl 2-methylpent-4-enoate Cross-metathesis

Intermediacy in the Preparation of Pharmacologically Relevant Compounds

The structural motifs present in this compound are found in various pharmacologically active molecules, making it a valuable intermediate in medicinal chemistry. Its ability to introduce specific side chains and stereocenters is critical in the development of new therapeutic agents.

A recent study focused on the development of novel histamine (B1213489) H4 receptor antagonists, which are promising for the treatment of inflammatory and immune disorders, utilized this compound as a precursor. In this research, the ester was synthesized from the corresponding carboxylic acid and subsequently coupled with other fragments to generate a library of potential drug candidates. One of the synthesized trisubstituted 1,3,5-triazines, derived from this compound, was evaluated for its antagonist activity.

Furthermore, the synthesis of the broad-spectrum pyrethroid insecticide, lambda-Cyhalothrin, commences with this compound. The synthetic route involves an initial addition reaction, followed by cyclization to form a cyclopropane (B1198618) ring, a key structural feature of many pyrethroids. This transformation underscores the utility of the terminal double bond in the starting ester for constructing cyclic systems.

The related chiral acid, (2R)-2-Methylpent-4-enoic acid, which can be readily obtained from the corresponding ester, is a crucial reagent in the synthesis of the drug Sacubitril. Sacubitril is a component of a combination drug used to treat heart failure. The chiral acid is used to introduce a specific stereocenter into the molecule, which is essential for its pharmacological activity.

Table 2: Use of this compound in Pharmacologically Relevant Compound Synthesis

Compound Therapeutic Area/Application Role of this compound Reference
Trisubstituted 1,3,5-triazine Histamine H4 Receptor Antagonist Precursor for side chain introduction

Contribution to Specialty Chemical Synthesis, Including Fragrances and Flavors

While detailed information on the specific olfactory profile of this compound is not widely available in public literature, its structural relatives and the general class of unsaturated esters are known for their applications in the fragrance and flavor industry. The related compound, 2-methyl-4-pentenoic acid, is recognized as a flavoring agent.

General chemical supplier information indicates that this compound is used in the synthesis of flavors and other fine chemicals. Additionally, a patent for reinforcing fibers lists this compound among a number of chemical compounds that can be included as additives, which may encompass fragrances. google.com

The synthesis of fragrance and flavor compounds often relies on the creative use of versatile building blocks like this compound. The double bond and the ester functionality can be modified through various chemical reactions, such as hydrogenation, oxidation, or addition reactions, to produce a wide array of derivatives with different scent and taste profiles. While specific examples directly linking this compound to commercial fragrances or flavors are not explicitly detailed, its potential as a precursor in this industry is evident from the applications of structurally similar molecules.

Utilization as a Precursor for Diverse Organic Scaffolds

The reactivity of both the ester group and the terminal alkene in this compound makes it a valuable precursor for the synthesis of a variety of organic scaffolds. These scaffolds can then be further elaborated into more complex molecules for a range of applications.

As previously mentioned, the synthesis of cyclopentenone isoprostanes utilizes this compound to construct a five-membered ring system. google.com This demonstrates its utility in intramolecular reactions to form carbocyclic structures. Similarly, the synthesis of the insecticide lambda-Cyhalothrin showcases its use in the formation of a cyclopropane ring, a common motif in many bioactive compounds.

The terminal alkene is amenable to a wide range of transformations, including:

Metathesis reactions: As seen in the synthesis of Amphidinolide T4, both self-metathesis and cross-metathesis can be employed to form new carbon-carbon double bonds and extend the carbon chain.

Hydroformylation: This reaction can introduce an aldehyde functionality, which can then be used in a variety of subsequent transformations.

Epoxidation: The double bond can be converted to an epoxide, a versatile functional group that can undergo ring-opening reactions with various nucleophiles.

Michael additions: The α,β-unsaturated nature that can be generated from the ester allows for conjugate addition reactions to form new carbon-carbon or carbon-heteroatom bonds.

The ester functionality can also be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form ketones. This diversity in reactivity allows chemists to use this compound as a starting point for the synthesis of a wide array of acyclic and cyclic compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
(S)-2-methylpent-4-enoic acid
(S)-Methyl 2-methylpent-4-enoate
2-methyl-4-pentenoic acid
Amphidinolide T4
Cyclopentenone isoprostanes
Dimethyl 2-allyl-2-methylmalonate
lambda-Cyhalothrin
This compound
Sacubitril

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.